6-Propanoylpyridine-2-carboxylic acid
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Overview
Description
6-Propanoylpyridine-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a pyridine ring substituted with a propanoyl group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propanoylpyridine-2-carboxylic acid can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Grignard Reagents: Reaction of Grignard reagents with carbon dioxide forms salts of carboxylic acids, which upon acidification yield the corresponding carboxylic acids.
Industrial Production Methods
Industrial production of carboxylic acids often involves the catalytic oxidation of hydrocarbons or alcohols. For example, the oxidation of alkylbenzenes with chromic acid can produce aromatic carboxylic acids .
Chemical Reactions Analysis
Types of Reactions
6-Propanoylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated pyridines, alkylated pyridines.
Scientific Research Applications
6-Propanoylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
Mechanism of Action
The mechanism of action of 6-Propanoylpyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can engage in π-π stacking interactions and coordinate with metal ions, affecting its biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Shares the pyridine ring and carboxylic acid group but lacks the propanoyl substitution.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 3-position.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Carboxylic acid group at the 4-position.
Uniqueness
6-Propanoylpyridine-2-carboxylic acid is unique due to the presence of the propanoyl group at the 6-position, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6-propanoylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-2-8(11)6-4-3-5-7(10-6)9(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
JNZMHKGLXQZYQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC(=CC=C1)C(=O)O |
Origin of Product |
United States |
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